molecular formula C11H11N7OS B12631228 3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide

3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B12631228
M. Wt: 289.32 g/mol
InChI Key: QUPZHHLMRVOACF-UHFFFAOYSA-N
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Description

3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that belongs to the class of purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Purine Derivative: The purine ring is synthesized through a series of reactions involving starting materials such as formamide and cyanamide.

    Thiazole Ring Formation: The thiazole ring is formed by reacting a suitable thioamide with α-haloketones.

    Coupling Reaction: The purine derivative is then coupled with the thiazole derivative through an amide bond formation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with various biological functions.

    Thiazole Derivatives: Compounds containing the thiazole ring, known for their diverse biological activities.

Properties

Molecular Formula

C11H11N7OS

Molecular Weight

289.32 g/mol

IUPAC Name

3-(7H-purin-6-ylamino)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C11H11N7OS/c19-7(18-11-13-3-4-20-11)1-2-12-9-8-10(15-5-14-8)17-6-16-9/h3-6H,1-2H2,(H,13,18,19)(H2,12,14,15,16,17)

InChI Key

QUPZHHLMRVOACF-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)NC(=O)CCNC2=NC=NC3=C2NC=N3

Origin of Product

United States

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